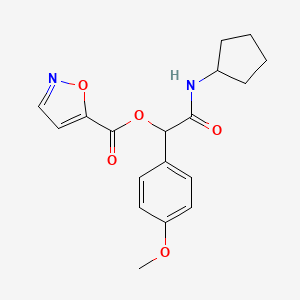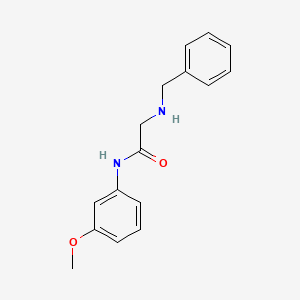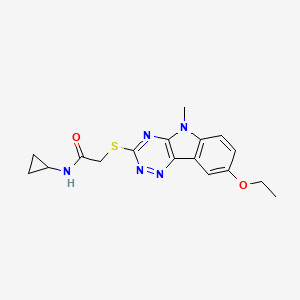![molecular formula C16H24N4S B12586313 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole CAS No. 648409-54-5](/img/structure/B12586313.png)
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry . This compound features a tetrazole ring substituted with a phenyl group and a sulfanyl group attached to a chiral 6-methyloctyl chain.
Vorbereitungsmethoden
The synthesis of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be achieved through various synthetic routes. One common method involves the cycloaddition reaction of organic nitriles with sodium azide in the presence of a catalyst . The reaction conditions typically include the use of glycerol as a solvent and refluxing the mixture to facilitate the formation of the tetrazole ring. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The tetrazole ring can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents such as halogens or nitro compounds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors with high affinity . This interaction can inhibit or activate specific biochemical pathways, leading to the observed biological effects. The sulfanyl group may also contribute to the compound’s activity by forming covalent bonds with target proteins.
Vergleich Mit ähnlichen Verbindungen
5-{[(6R)-6-Methyloctyl]sulfanyl}-1-phenyl-1H-tetrazole can be compared with other tetrazole derivatives such as:
5-Phenyl-1H-tetrazole: Lacks the sulfanyl and chiral 6-methyloctyl groups, resulting in different biological activities and properties.
5-(Benzylsulfanyl)-1H-tetrazole: Contains a benzyl group instead of the chiral 6-methyloctyl chain, leading to variations in its chemical reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
648409-54-5 |
|---|---|
Molekularformel |
C16H24N4S |
Molekulargewicht |
304.5 g/mol |
IUPAC-Name |
5-[(6R)-6-methyloctyl]sulfanyl-1-phenyltetrazole |
InChI |
InChI=1S/C16H24N4S/c1-3-14(2)10-6-5-9-13-21-16-17-18-19-20(16)15-11-7-4-8-12-15/h4,7-8,11-12,14H,3,5-6,9-10,13H2,1-2H3/t14-/m1/s1 |
InChI-Schlüssel |
QJXFZTVNSRLRKN-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@@H](C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)CCCCCSC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)


![2,5-Dibutoxy-4-[(4-methylphenyl)sulfanyl]aniline--hydrogen chloride (1/1)](/img/structure/B12586298.png)
![(E)-1-{4-[(10-Bromodecyl)oxy]phenyl}-2-(4-hexylphenyl)diazene](/img/structure/B12586316.png)
